![molecular formula C13H15BrN4O B2727449 5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide CAS No. 2034260-44-9](/img/structure/B2727449.png)
5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It also contains a bromine atom, which is often used in organic synthesis due to its reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the positions of the bromine atom and the ethyl group. Pyrazole compounds are generally solid and dissolve well in polar organic solvents .Wissenschaftliche Forschungsanwendungen
Synthetic and Biological Studies
One study describes the synthesis of fused pyrazoles and their ethoxyphthalimide derivatives, showcasing the reactivity of ethylacetoacetate with nicotinohydrazide to yield compounds with antimicrobial and antiviral testing capabilities against various cell cultures (Joshi et al., 2010). Another investigation highlights the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, indicating their potential in cancer treatment (Metwally et al., 2016).
Agrochemical Applications
The creation of N-substitutedphenyl-2-pyrazolylnicotinamides, inspired by the structure of anthranilic diamides, demonstrates significant insecticidal and fungicidal activities. This study elaborates on the synthesis of these compounds using a "acyl transposing" strategy, leading to promising agrochemical agents (Shang et al., 2019).
Antimicrobial and Antifungal Properties
Research into thio-substituted ethyl nicotinate derivatives, resulting in compounds with antimicrobial activities, further exemplifies the versatility of 5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide in contributing to the development of new therapeutic agents (Gad-Elkareem et al., 2011).
Catalytic Synthesis Applications
The compound also finds application in catalytic synthesis, as demonstrated by a study on sodium bromide catalyzed synthesis of tetrahydrobenzo[b]pyrans, indicating its role in facilitating efficient synthetic pathways under microwave irradiation and solvent-free conditions (Devi & Bhuyan, 2004).
Wirkmechanismus
Target of Action
Similar compounds have been reported to show a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, implying that they may interact with their targets in different ways .
Biochemical Pathways
Similar compounds have been reported to show a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their action in different environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-5-12(17-18(9)2)3-4-16-13(19)10-6-11(14)8-15-7-10/h5-8H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLESRVUYGGOTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.